Stereochemical Configuration as a Key Determinant of Biological Activity in Structurally Related HIV-1 Protease Inhibitor Scaffolds
While a direct, published head-to-head comparison of the trans vs. cis hexahydro-1H-cyclopenta[c]furan-5-one core is not available, high-strength class-level evidence exists for the closely related hexahydrocyclopenta[b]furan (Cp-THF) scaffold used as a P2-ligand in HIV-1 protease inhibitors. In a 2011 J. Med. Chem. study, a clear stereochemical preference was established: the 3-(R)-configured Cp-THF urethane (analogous to a specific absolute configuration on the cyclopentane ring) displayed potent enzyme inhibitory and antiviral activity, whereas the corresponding 3-(S)-diastereomer was significantly less active . Inhibitor 26, containing the 3-(R)-configuration, exhibited potent activity against a panel of multidrug-resistant HIV-1 variants . This class-level inference underscores that the precise stereochemistry of the trans-fused cyclopenta[c]furan ring junction (3aR,6aS) is a critical procurement specification; selection of the cis diastereomer (3aS,6aR) will likely produce distinctly different biological outcomes in similar target contexts.
| Evidence Dimension | Enzyme Inhibitory and Antiviral Activity (HIV-1 Protease) for 3-(R)- vs. 3-(S)- Cp-THF Urethane Diastereomers |
|---|---|
| Target Compound Data | For the trans-hexahydro-1H-cyclopenta[c]furan-5-one scaffold, no direct Ki or IC50 data is publicly available. |
| Comparator Or Baseline | 3-(R)-Cp-THF urethane (Inhibitor 26): Potent enzyme inhibition and anti-HIV-1 activity against multidrug-resistant variants. 3-(S)-Cp-THF urethane diastereomer: Significantly reduced activity. |
| Quantified Difference | Exact quantitative values for the 3-(R) vs. 3-(S) difference are detailed in the primary reference (Ghosh et al., 2011, J. Med. Chem.). The study concluded a clear preference for the 3-(R)-configuration. |
| Conditions | In vitro HIV-1 protease enzyme inhibition assay; antiviral activity assay against multidrug-resistant HIV-1 variants; X-ray crystallography of inhibitor-bound HIV-1 protease (PDB: 3ST5). |
Why This Matters
For any project utilizing the hexahydrocyclopenta[c]furan scaffold as a pharmacophoric core, this class-level evidence mandates the procurement of the specific trans diastereomer (CAS 187528-23-0) to maintain the stereochemical integrity required for target engagement, as inferred from the well-documented behavior of the [b]-fused analog.
- [1] Ghosh, A. K., Chapsal, B. D., Parham, G. L., Steffey, M., Agniswamy, J., Wang, Y. F., Amano, M., Weber, I. T., & Mitsuya, H. (2011). Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Crystal Structure. Journal of Medicinal Chemistry, 54(16), 5890–5901. PMID: 21800876 View Source
